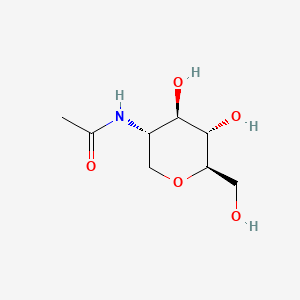

1-Deoxy-N-acetylglucosamine

Description

Contextualizing Deoxy Sugars and N-acetylglucosamine Derivatives in Biological Systems

Deoxy sugars are carbohydrates that have had one or more of their hydroxyl groups replaced by a hydrogen atom. This seemingly subtle modification can have profound effects on their biological function. researchgate.net Deoxy sugars are integral components of a vast array of biomolecules, including bacterial cell walls, antibiotics, and the lipopolysaccharides of Gram-negative bacteria, where they often act as critical antigenic determinants. researchgate.netscirp.org The absence of a hydroxyl group can alter the sugar's conformation, its ability to form hydrogen bonds, and its recognition by enzymes, making deoxy sugar analogs valuable as inhibitors or mechanistic probes for the enzymes that process them. researchgate.net

N-acetylglucosamine (GlcNAc) is one of the most abundant monosaccharides in nature. It is a fundamental building block of several essential biopolymers. wikipedia.org In bacteria, it alternates with N-acetylmuramic acid to form peptidoglycan, the primary structural component of the cell wall. wikipedia.org In fungi and arthropods, GlcNAc is the monomeric unit of chitin. wikipedia.org In vertebrates, GlcNAc is a key component of glycosaminoglycans, proteoglycans, and glycoproteins. wikipedia.orgnih.gov Beyond its structural roles, GlcNAc is also a critical player in cell signaling. The dynamic addition and removal of a single O-linked GlcNAc moiety to serine and threonine residues of intracellular proteins (O-GlcNAcylation) is a post-translational modification that rivals phosphorylation in its importance for regulating protein function, gene expression, and cellular metabolism. wikipedia.orgahajournals.org

Rationale for Comprehensive Academic Investigation of 1-Deoxy-N-acetylglucosamine

The academic investigation into this compound (1-DGlcNAc) is driven by its potential as a highly specific tool in chemical biology. The hydroxyl group at the anomeric carbon (C1) of GlcNAc is crucial for its incorporation into glycan chains, as it is the site of activation (e.g., to UDP-GlcNAc) and subsequent glycosidic bond formation. acs.org By removing this hydroxyl group, 1-DGlcNAc is rendered incapable of being incorporated into polysaccharides or glycoproteins through canonical biosynthetic pathways. acs.org This feature makes it an ideal candidate for several research applications:

Probing Non-Glycosylation Metabolic Pathways: Since 1-DGlcNAc cannot be used for glycan synthesis, it can be used to trace the alternative metabolic fates of GlcNAc. For instance, a related compound, 1-deoxy-GlcNAlk, was developed as a metabolic chemical reporter to study the crosstalk between GlcNAc salvage and protein acetylation, as it was found to enter the protein acetylation pathway. acs.org

Developing Specific Enzyme Inhibitors: The structural similarity of 1-DGlcNAc to the natural substrate, GlcNAc, allows it to potentially bind to the active sites of GlcNAc-processing enzymes. However, its inability to undergo glycosylation could lead to the inhibition of these enzymes. This has been demonstrated by the discovery of naturally sourced 1-DGlcNAc from the deep-sea bacterium Virgibacillus dokdonensis, which shows specific and potent inhibitory activity against the plant pathogen Xanthomonas oryzae pv. oryzae. mdpi.comnih.govresearchgate.net

Creating Novel Biological Probes: The 1-deoxy backbone of GlcNAc can be incorporated into larger, more complex molecules to study biological recognition events. For example, analogs of the Sulfo- and sialyl-Lewisx epitopes, which are critical for cell adhesion processes, have been synthesized containing a 1-DGlcNAc residue in place of the natural GlcNAc. tandfonline.com These analogs are valuable tools for investigating the binding requirements of selectins and other carbohydrate-binding proteins.

The specificity of 1-DGlcNAc's biological activity is highlighted by the fact that its diastereomer, 2-acetamido-1,5-anhydro-2-deoxy-d-mannitol, shows no activity against X. oryzae pv. oryzae. mdpi.comnih.gov This suggests that the precise spatial arrangement of the functional groups is critical for its interaction with its biological target.

Scope and Objectives of Fundamental Research on this compound

Fundamental research on this compound is primarily focused on elucidating its interactions with biological systems at a molecular level. The main objectives of this research include:

Elucidation of Mechanism of Action: A primary goal is to identify the specific molecular targets of 1-DGlcNAc and to understand how it exerts its biological effects. In the case of its activity against X. oryzae pv. oryzae, research has suggested that proteins involved in cell division may be the targets. mdpi.comnih.govresearchgate.net Further studies aim to pinpoint the exact enzyme or receptor with which it interacts.

Chemical Synthesis and Derivatization: Developing efficient and scalable synthetic routes to 1-DGlcNAc and its derivatives is crucial for enabling further biological studies. mdpi.comtandfonline.com Researchers are also focused on creating a library of analogs with modifications at other positions to probe structure-activity relationships and to develop compounds with enhanced potency or new functionalities, such as fluorescent or affinity tags. scirp.orgfrontiersin.org

Evaluation of Biological Activity Spectrum: A key objective is to screen 1-DGlcNAc against a wide range of biological targets, including different bacterial and fungal pathogens, as well as mammalian enzymes, to discover new potential therapeutic applications or research uses. mdpi.com

Use as a Chemical Probe: Researchers aim to utilize 1-DGlcNAc and its derivatives to investigate complex biological processes. By incorporating it into larger structures or attaching reporter groups, scientists can study carbohydrate-protein interactions, map metabolic pathways, and better understand the roles of GlcNAc in health and disease. acs.orgtandfonline.com

The following table summarizes the key research findings on the biological activity of this compound.

| Compound | Organism | Biological Effect | Finding | Citation |

|---|---|---|---|---|

| This compound (1-DGlcNAc) | Xanthomonas oryzae pv. oryzae PXO99A | Inhibition of bacterial growth | Minimum Inhibitory Concentration (MIC) of 23.90 µg/mL | mdpi.comnih.gov |

| This compound (1-DGlcNAc) | Xanthomonas campestris pv. campestris str.8004 | Inhibition of bacterial growth | No antimicrobial activity observed | mdpi.comnih.gov |

| This compound (1-DGlcNAc) | Xanthomonas oryzae pv. oryzicola RS105 | Inhibition of bacterial growth | No antimicrobial activity observed | mdpi.comnih.gov |

| 2-acetamido-1,5-anhydro-2-deoxy-d-mannitol (Diastereomer of 1-DGlcNAc) | Xanthomonas oryzae pv. oryzae PXO99A | Inhibition of bacterial growth | No activity observed | mdpi.comnih.gov |

Propriétés

Numéro CAS |

74034-09-6 |

|---|---|

Formule moléculaire |

C8H15NO5 |

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |

Clé InChI |

VCYYRDKGHLOTQU-LXGUWJNJSA-N |

SMILES |

CC(=O)NC1COC(C(C1O)O)CO |

SMILES isomérique |

CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |

SMILES canonique |

CC(=O)NC1COC(C(C1O)O)CO |

Synonymes |

1-deoxy-N-acetylglucosamine 1-DGlcNAc 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol |

Origine du produit |

United States |

Biosynthetic Pathways and Metabolic Intermediacy of 1-deoxy-n-acetylglucosamine

Identification of Natural Sources and Biological Origin of 1-Deoxy-N-acetylglucosamine

This compound (1-DGlcNAc) has been identified from natural sources, specifically from the fermentation supernatant of the deep-sea bacterium Virgibacillus dokdonensis MCCC 1A00493. mdpi.comresearchgate.netnih.gov This discovery marked the first isolation and purification of 1-DGlcNAc from a natural biological origin. mdpi.comresearchgate.net Prior to this, the compound was known only as a product of chemical reactions. mdpi.com

The bacterium Virgibacillus dokdonensis was investigated for its potential to produce bioactive secondary metabolites. mdpi.com Through a process of antibacterial bioassay-guided isolation, 1-DGlcNAc was extracted and its structure was confirmed using various analytical techniques, including liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.netnih.gov

Precursor Utilization and Initial Biosynthetic Steps of Related Hexosamines

The biosynthesis of hexosamines, a class of amino sugars to which N-acetylglucosamine (GlcNAc) belongs, is a fundamental metabolic pathway in virtually all organisms. frontiersin.org This pathway, known as the hexosamine biosynthetic pathway (HBP), utilizes precursors from several major metabolic networks. basicmedicalkey.commdpi.com The key starting materials include:

Glucose: Enters the pathway as fructose-6-phosphate, an intermediate of glycolysis. nih.govnih.gov

Glutamine: Provides the amino group for the formation of glucosamine-6-phosphate. nih.govnih.gov

Acetyl-CoA: Supplies the acetyl group for the N-acetylation step. frontiersin.orgbasicmedicalkey.com

Uridine triphosphate (UTP): Used to activate the acetylated hexosamine for various downstream applications. frontiersin.orgbasicmedicalkey.com

The initial and rate-limiting step of the de novo hexosamine biosynthesis is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate. mdpi.comoup.com This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.gov

Enzymatic Transformations Leading to this compound Formation

While the specific enzymatic steps leading directly to this compound in Virgibacillus dokdonensis are not yet fully elucidated, the biosynthesis of its close relative, UDP-N-acetylglucosamine (UDP-GlcNAc), is well-characterized and provides a likely framework. The formation of UDP-GlcNAc from glucosamine-6-phosphate involves a series of enzymatic transformations that differ slightly between prokaryotes and eukaryotes. oup.com

Eukaryotic-like pathway:

N-acetylation: Glucosamine-6-phosphate is acetylated by glucosamine-6-phosphate N-acetyltransferase (GNA) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov

Isomerization: GlcNAc-6-P is converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by N-acetylglucosamine-phosphate mutase (AGM). frontiersin.org

Uridylylation: GlcNAc-1-P is then activated by reacting with UTP, a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP), to produce UDP-GlcNAc. frontiersin.orgoup.com

Prokaryotic pathway:

Isomerization: Glucosamine-6-P is first isomerized to glucosamine-1-phosphate (GlcN-1-P) by phosphoglucosamine mutase (GlmM). oup.comebi.ac.uk

Bifunctional Acetylation and Uridylylation: A bifunctional enzyme, GlmU, then catalyzes both the acetylation of GlcN-1-P and its subsequent reaction with UTP to form UDP-GlcNAc. oup.comebi.ac.uk

The formation of the 1-deoxy variant, 1-DGlcNAc, would necessitate a final reduction step to remove the hydroxyl group at the C1 position. The specific enzyme responsible for this reduction in V. dokdonensis remains to be identified.

Integration within Core Saccharide Metabolic Networks in Model Organisms

The hexosamine biosynthetic pathway is intricately integrated with central carbon and nitrogen metabolism in model organisms like Escherichia coli. nih.govnih.gov In E. coli, N-acetylglucosamine (GlcNAc) is a crucial component of the bacterial cell wall peptidoglycan (murein) and the lipopolysaccharide (LPS) of the outer membrane. nih.govwikipedia.org

The metabolism of GlcNAc in E. coli is tightly regulated and connected to several key pathways:

Glycolysis: Glucosamine-6-phosphate, the product of the first step of the HBP, can be deaminated by glucosamine-6-phosphate deaminase (NagB) to form fructose-6-phosphate, a glycolytic intermediate. nih.govbiorxiv.org

Peptidoglycan Synthesis: Glucosamine-6-phosphate can also be converted to UDP-GlcNAc, which is a direct precursor for the synthesis of peptidoglycan. biorxiv.orgfrontiersin.org UDP-GlcNAc is used by the enzyme MurA in the first committed step of peptidoglycan biosynthesis. frontiersin.org

Murein Recycling: During bacterial growth, components of the cell wall are broken down and recycled. GlcNAc released from this process can be phosphorylated by N-acetylglucosamine kinase (NagK) to form GlcNAc-6-P, which can then re-enter metabolic pathways. nih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The regulatory mechanisms specifically governing the biosynthesis of this compound are not yet known. However, the regulation of the general hexosamine biosynthetic pathway, which produces the precursor UDP-GlcNAc, is well-studied and likely provides a basis for understanding the control of 1-DGlcNAc production.

The key regulatory point in the HBP is the enzyme GFAT, which catalyzes the first committed step. mdpi.com The activity of GFAT is subject to feedback inhibition by the end-product of the pathway, UDP-GlcNAc. basicmedicalkey.com This ensures that the production of hexosamines is tightly coupled to cellular demand.

The expression of the genes encoding the HBP enzymes can also be regulated at the transcriptional level, providing another layer of control over the pathway. mdpi.com

Chemical Synthesis Methodologies for 1-deoxy-n-acetylglucosamine and Its Analogues

Stereoselective Synthesis Approaches for 1-Deoxy-N-acetylglucosamine

The precise control of stereochemistry is paramount in the synthesis of carbohydrates, as even minor changes in the spatial arrangement of functional groups can drastically alter biological activity. For this compound, achieving the desired stereoisomer requires carefully designed synthetic routes.

One reported synthesis of this compound (1-DGlcNAc) starts from a protected glucosamine derivative. mdpi.com A key step involves the radical-mediated deoxygenation at the anomeric position. Specifically, a solution of a protected 2-acetamido-2-deoxy-glucopyranosyl bromide is treated with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). mdpi.com This reaction proceeds to form the 1-deoxy derivative, which, after deprotection, yields 1-DGlcNAc. mdpi.com The stereoselectivity of this process is influenced by the existing stereocenters on the pyranose ring, which direct the approach of the hydrogen radical.

Another approach to control stereoselectivity involves glycosylation reactions. While not directly synthesizing the 1-deoxy structure, these methods are crucial for creating precursors and analogues. For instance, the use of a 4-O-tert-butyldimethylsilyl (TBDMS) protecting group on an N-acetylglucosamine (GlcNAc) donor has been shown to favorably influence the reactivity and promote β-selective glycosylation. mdpi.com The stereochemical outcome of glycosylation can also be directed by the choice of catalyst and solvent. For example, TMSOTf-catalyzed glycosylations often favor the formation of α-anomeric products. researchgate.net

Furthermore, the synthesis of C-glycosides of N-acetylglucosamine, which are analogues of 1-DGlcNAc where the anomeric oxygen is replaced by a carbon, also relies heavily on stereoselective methods. researchgate.net A notable strategy involves the metal-catalyzed isomerization of C-allyl amino sugars, which are accessible through radical allylation of D-glucosamine. researchgate.net

Functional Group Manipulation and Protecting Group Strategies in Synthesis

The synthesis of this compound and its analogues necessitates intricate manipulation of various functional groups, primarily the hydroxyl and amino groups. This requires a robust strategy involving protecting groups to ensure that reactions occur at the desired positions. nih.gov

Protecting Groups for the Amino Function: The 2-amino group of glucosamine is typically protected as an acetamide (N-acetyl), as seen in the target molecule itself. However, for many synthetic transformations, other protecting groups are employed to withstand specific reaction conditions. nih.gov Common N-protecting groups include phthaloyl (Phth), tert-butoxycarbonyl (Boc), and trichloroethoxycarbonyl (Troc). tandfonline.comarkat-usa.org The choice of the N-protecting group is critical as it can influence the stereochemical outcome of glycosylation reactions. nih.gov

Protecting Groups for Hydroxyl Functions: The multiple hydroxyl groups on the sugar ring require selective protection to allow for regioselective modifications. Acyl groups, such as acetyl (Ac) and pivaloyl (Piv), and benzyl (Bn) ethers are commonly used. mdpi.comscirp.org For instance, in the synthesis of a 4-[F-18]fluoro-4-deoxy analogue, N-acetylglucosamine was first per-acetylated, followed by selective enzymatic deacetylation at the 6-position to allow for further manipulation at that site. scirp.org The use of silyl ethers, like tert-butyldimethylsilyl (TBDMS), can also provide selective protection and influence reactivity, as seen in the promotion of β-glycosylation. mdpi.com

Functional Group Interconversions: A key manipulation in the synthesis of some analogues is the conversion of one functional group to another. For example, the synthesis of lividosamine, the C3-deoxy analogue of glucosamine, can be achieved from a protected glucosamine derivative by first oxidizing the C3-hydroxyl to a ketone. nih.govacs.org This ketone can then be subjected to reduction or other transformations. The synthesis of 1-DGlcNAc itself involves the reductive removal of a functional group at the anomeric carbon. mdpi.com

A summary of common protecting groups and their applications is presented below:

| Protecting Group | Functional Group Protected | Key Features and Applications |

| Acetyl (Ac) | Hydroxyl, Amino | Commonly used, stable to acidic conditions, removed by base. |

| Benzyl (Bn) | Hydroxyl | Stable to a wide range of conditions, removed by hydrogenolysis. |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Bulky group providing steric hindrance, influences reactivity, removed by fluoride ions. mdpi.com |

| Phthaloyl (Phth) | Amino | Robust protection, removed by hydrazine. tandfonline.com |

| tert-Butoxycarbonyl (Boc) | Amino | Removed under acidic conditions. tandfonline.com |

| Trichloroethoxycarbonyl (Troc) | Amino | Removed by zinc in acetic acid. arkat-usa.org |

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules like this compound and its analogues. This approach can offer high regio- and stereoselectivity under mild reaction conditions.

A prominent strategy in chemoenzymatic synthesis involves the use of glycosyltransferases. These enzymes catalyze the formation of glycosidic bonds with high fidelity. While not directly forming the 1-deoxy structure, they are crucial for building the oligosaccharide chains that may contain 1-DGlcNAc or its analogues. For instance, N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) is a key enzyme used in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) and its analogues. nih.govrsc.org These UDP-sugars are the activated donors for many glycosyltransferases. Research has shown that GlmU can accept various modified substrates, allowing for the generation of a library of unnatural UDP-sugar donors. nih.govresearchgate.net

Enzymes are also employed for specific deprotection steps, showcasing the "chemo" aspect of the synthesis. For example, Lipase-Candida rugosa has been used for the selective hydrolysis of an acetyl group at the 6-position of a fully acetylated N-acetylglucosamine derivative. scirp.org This regioselective deprotection provides a free hydroxyl group for further chemical modification.

Another powerful chemoenzymatic approach involves the use of glycosynthases, which are engineered glycosidases that can synthesize oligosaccharides but not hydrolyze them. These have been used in the efficient synthesis of N-glycoproteins. google.com While direct synthesis of 1-DGlcNAc via a single enzymatic step from a common precursor is not widely reported, the enzymatic machinery of microorganisms is being explored and engineered for the production of N-acetylglucosamine (GlcNAc) itself, which serves as a key starting material for chemical synthesis. nih.govresearchgate.net

The general workflow for a chemoenzymatic synthesis might involve:

Chemical synthesis of a modified monosaccharide precursor.

Enzymatic phosphorylation and activation to a nucleotide sugar (e.g., using a kinase and a pyrophosphorylase like GlmU).

Enzymatic transfer of the modified sugar to an acceptor molecule using a glycosyltransferase.

Chemical deprotection to yield the final product.

Synthesis of Bioactive Analogues and Mechanistic Probes of this compound

The synthesis of analogues of this compound is crucial for understanding its biological roles and for developing new therapeutic agents. These analogues often feature modifications at specific positions of the sugar ring, such as deoxygenation, fluorination, or the introduction of labels.

Deoxy Analogues: Besides the 1-deoxy target, other deoxy analogues are of significant interest. For example, lividosamine (2-amino-2,3-dideoxy-D-glucose) is a component of several antibiotics. nih.gov Its synthesis can be achieved from N-acetylglucosamine by protecting group manipulations that allow for the specific deoxygenation at the C-3 position. nih.govacs.org

Fluoro Analogues: Fluorinated carbohydrates are valuable as mechanistic probes and potential PET imaging agents due to the unique properties of the fluorine atom. The synthesis of 4-[F-18]Fluoro-4-deoxy-N-acetyl-1,3,6-tri-O-acetylglucosamine has been reported as a potential tracer for brain imaging. scirp.org This synthesis involved preparing a triflate precursor at the C-4 position of a protected glucosamine derivative, followed by nucleophilic fluorination with [F-18]fluoride. scirp.org

C-Glycoside Analogues: C-glycosides, where the anomeric oxygen is replaced by a methylene group, are resistant to enzymatic hydrolysis and serve as stable mimics of natural glycosides. The synthesis of C-glycosidic analogues of UDP-GlcNAc has been pursued to create inhibitors of enzymes like UDP-GlcNAc 2-epimerase. researchgate.net These syntheses often involve radical allylation at the anomeric position followed by further chemical transformations of the allyl group. researchgate.net

Azido Analogues: Azido-functionalized analogues are versatile intermediates that can be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to attach various functionalities like fluorescent dyes or affinity tags. The synthesis of N-acetylglucosamine analogues modified at the C-6 position with azido-derived moieties has been reported. researchgate.net This involved converting the C-6 hydroxyl group to an azide, which could then be derivatized. researchgate.net

A table summarizing some bioactive analogues and their key synthetic features is provided below:

| Analogue Name | Key Structural Modification | Synthetic Strategy Highlight | Potential Application |

| Lividosamine | 3-Deoxy | Oxidation of C-3 hydroxyl followed by reduction/transformation. nih.govacs.org | Antibiotic component |

| 4-[F-18]Fluoro-4-deoxy-GlcNAc | 4-Fluoro (with F-18) | Nucleophilic fluorination of a C-4 triflate precursor. scirp.org | PET imaging agent |

| C-Glycoside of UDP-GlcNAc | Anomeric C-C bond | Radical allylation followed by functional group transformations. researchgate.net | Enzyme inhibitor |

| 6-Azido-6-deoxy-GlcNAc | 6-Azido | Conversion of C-6 hydroxyl to azide via Appel reaction or mesylation/azide displacement. researchgate.net | Mechanistic probe, bioconjugation |

Development of Novel Synthetic Pathways and Efficiency Enhancements

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reactions and improve yields in carbohydrate synthesis. For example, the microwave-assisted heating of N-acetylglucosamine in sulfolane has been shown to produce 1,6-anhydro-N-acetylglucosamine derivatives, which are valuable building blocks. mdpi.com

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can greatly enhance efficiency. A one-pot procedure for epimerization has been developed, which converts a glucoside derivative into the corresponding galactoside. researchgate.net

Catalytic Methods: The development of new catalytic systems is central to improving synthetic efficiency. Gold-catalyzed glycosylation has been shown to be highly stereoselective for the synthesis of 2-azido-2-deoxyglycosides. chinesechemsoc.orgchinesechemsoc.org Similarly, tin(II) trifluoromethanesulfonate has been used as a catalyst for the stereoselective synthesis of 2-amino-deoxy-β-D-glucopyranosides. mdpi.com

Flow Chemistry: While not extensively reported for 1-DGlcNAc specifically, flow chemistry represents a promising future direction. Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

A recent synthesis of 1-DGlcNAc reported a 54% yield for the final deprotection step and a 70% yield for the preceding radical deoxygenation step. mdpi.com These efforts to streamline syntheses are critical for making these valuable compounds more accessible for biological and medicinal research.

Advanced Analytical Methodologies for the Characterization and Quantification of 1-deoxy-n-acetylglucosamine in Research Matrices

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, TD-DFT Calculations)

The definitive structural elucidation of 1-Deoxy-N-acetylglucosamine relies on a combination of powerful spectroscopic and computational techniques. These methods provide detailed information on the molecule's connectivity, stereochemistry, and absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the planar structure and relative configuration of 1-DGlcNAc. A comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is employed. In a study identifying 1-DGlcNAc from the deep-sea bacterium Virgibacillus dokdonensis, ¹H and ¹³C NMR signals were fully assigned. mdpi.com The presence of two oxygenated methylenes was confirmed by HSQC correlations. mdpi.com Long-range HMBC correlations were crucial in establishing the C1-O-C5 ether linkage, confirming the 1,5-anhydro-D-glucitol ring structure. mdpi.com The complete assignment of proton and carbon signals provides a unique spectral fingerprint for the compound. mdpi.comresearchgate.net

Table 1: ¹H and ¹³C NMR Signal Assignments for this compound in MeOD

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 69.2 | 3.90 (dd, 10.8, 5.4), 3.13 (t, 10.8) |

| 2 | 57.5 | 3.81 (ddd, 10.8, 8.9, 5.4) |

| 3 | 76.5 | 3.41 (t, 8.9) |

| 4 | 72.1 | 3.28 (t, 8.9) |

| 5 | 82.7 | 3.19 (m) |

| 6 | 63.2 | 3.84 (dd, 11.7, 2.3), 3.63 (dd, 11.7, 5.9) |

| N-Ac (C=O) | 173.8 | - |

| N-Ac (CH₃) | 22.9 | 2.00 (s) |

Data sourced from Ye et al., 2018. mdpi.com

Mass Spectrometry (MS) provides essential information on the molecular weight and elemental composition of the compound. High-resolution electrospray ionization mass spectrometry (ESI-MS) is commonly used. For 1-DGlcNAc, ESI-MS analysis typically shows a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular formula, C₈H₁₅NO₅. mdpi.com This technique was instrumental in confirming the molecular weight of 205 for 1-DGlcNAc isolated from a bacterial source. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) Calculations are employed to establish the absolute configuration. This computational method calculates the theoretical electronic circular dichroism (ECD) spectrum for a proposed structure. faccts.de The absolute configuration of 1-DGlcNAc was definitively assigned as 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol by comparing the experimentally measured ECD spectrum with the spectrum calculated using TD-DFT. mdpi.comresearchgate.net A strong agreement between the experimental and calculated data provides high confidence in the assigned stereochemistry. mdpi.com

Chromatographic Separation and Detection Methods (e.g., LC/MS, GC-MS/MS, GC-TOFMS)

Chromatographic methods coupled with mass spectrometry are indispensable for the separation, detection, and quantification of 1-DGlcNAc, especially in complex mixtures where isomers may be present.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a primary tool for the analysis of 1-DGlcNAc. In the bioassay-guided isolation of 1-DGlcNAc from Virgibacillus dokdonensis, LC-ESI-MS was used to identify the active compound in fermentation supernatants. mdpi.comresearchgate.netnih.gov The coupling of liquid chromatography, often using a C18 reversed-phase column, allows for the separation of the polar compound from other matrix components before it enters the mass spectrometer for detection. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-TOFMS) offers high separation efficiency and is particularly suited for distinguishing between N-acetylhexosamine isomers. nih.gov Since these sugars are non-volatile, a two-step derivatization process is required prior to analysis. acs.org This typically involves oximation followed by trimethylsilylation to increase volatility. nih.govacs.org A detailed method for the selective and accurate quantification of the related compound N-acetylglucosamine (GlcNAc) in Penicillium chrysogenum cultures highlights the power of this approach. acs.org The method uses GC coupled to either tandem mass spectrometry (MS/MS) for high selectivity or time-of-flight mass spectrometry (TOFMS) for high mass accuracy. nih.govacs.org This methodology is capable of separating GlcNAc from its isomers, N-acetylgalactosamine (GalNAc) and N-acetylmannosamine (ManNAc), which is critical as they often coexist in biological samples and have identical masses. nih.gov The application of such a robust GC-MS method would be highly effective for the analysis of 1-DGlcNAc in similar biotechnological samples. acs.org

Table 2: Example GC-MS/MS Parameters for N-acetylhexosamine Analysis

| Parameter | Setting |

|---|---|

| Derivatization | 1. Ethoximation (EtOx in pyridine) 2. Silylation (MSTFA + 1% TMCS) |

| GC Column | Optima 5 MS Accent (60 m) or equivalent |

| Injection Mode | Split/Splitless or Multi Mode Inlet |

| MS Instrument | Triple Quadrupole (MS/MS) or Time-of-Flight (TOFMS) |

| Quantification | Based on specific precursor-to-product ion transitions (e.g., m/z 347.2 → 288.1 for GlcNAc derivative) |

| Internal Standard | Uniformly ¹³C labeled GlcNAc |

Methodology based on Gstöttner et al., 2020, for the analysis of N-acetylglucosamine. nih.govacs.org

Enzymatic Assays for Specific Detection and Quantification

While specific enzymatic assays for this compound are not widely documented, methods developed for related N-acetylated sugars provide a blueprint for potential assay development. The high specificity of enzymes makes this approach attractive for quantifying the target analyte in complex biological fluids without extensive sample cleanup.

One established method for detecting N-acetylated amino sugars is the Morgan-Elson colorimetric assay . oup.com This assay could potentially be adapted, but it often requires a preliminary step to generate the specific N-acetylated sugar from a precursor and may lack the specificity to distinguish between closely related isomers. oup.com

A more specific approach involves using a dedicated enzyme that acts on the target molecule. For example, a highly specific and sensitive fluorometric assay was developed for UDP-GlcNAc using a NAD⁺-dependent oxidoreductase that specifically recognizes this substrate. nih.gov The assay measures the fluorescence of the NADH product, allowing for quantification down to the sub-micromolar range. nih.gov The development of a similar assay for 1-DGlcNAc would hinge on the discovery or engineering of an enzyme, such as a dehydrogenase or kinase, that exhibits high specificity for 1-DGlcNAc. Another strategy involves a coupled enzymatic assay, where the product of one reaction becomes the substrate for a second, signal-producing enzyme. mdpi.com

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of 1-DGlcNAc in a biological system. nih.gov This approach involves introducing a stable isotope-labeled version of the compound (e.g., containing ¹³C or ¹⁵N) into a cell culture or organism and tracking the appearance of the isotope label in downstream metabolites using mass spectrometry.

Dynamic tracing with isotopically labeled sugars can reveal detailed information about the effect of compounds on specific enzymes and pathways. nih.gov For instance, studies using uniformly labeled [UL-¹³C6]-N-acetylglucosamine have successfully traced its conversion into nucleotide sugars like UDP-¹³C6-GlcNAc, providing insights into the hexosamine biosynthetic pathway. nih.govmdpi.com

A similar strategy could be applied to 1-DGlcNAc. By synthesizing ¹³C- or ¹⁵N-labeled 1-DGlcNAc, researchers could:

Track its uptake and metabolism by cells.

Identify its metabolic products and intersecting pathways.

Quantify its contribution to various metabolic pools.

Furthermore, stable isotope-labeled analogs serve as ideal internal standards for quantification by mass spectrometry. acs.org The use of a biologically derived multicompound internal standard containing uniformly ¹³C-labeled GlcNAc has been shown to enable accurate absolute quantification by correcting for matrix effects and variations in sample preparation and derivatization efficiency. acs.org This internal standardization strategy is considered indispensable for robust bioanalysis. acs.org

Bioanalytical Approaches for Complex Biological Samples (Excluding Human Clinical Samples)

Analyzing 1-DGlcNAc in complex biological samples, such as fermentation broths or cell extracts, presents significant challenges due to the presence of interfering substances and structurally similar molecules. A successful bioanalytical approach requires a combination of selective extraction, high-efficiency separation, and sensitive detection.

An example of this is the identification of 1-DGlcNAc from the fermentation supernatant of the marine bacterium Virgibacillus dokdonensis. mdpi.com The process involved a bioassay-guided isolation, where fractions from chromatographic separation were tested for antibacterial activity to pinpoint the compound of interest, which was then structurally elucidated. mdpi.comresearchgate.net

For quantitative analysis in complex matrices like fungal cultures, a robust workflow is essential. The analysis of the related compound N-acetylglucosamine in Penicillium chrysogenum provides a model system. nih.govacs.org The workflow includes:

Rapid Sampling and Quenching: To halt metabolic activity and preserve the in-vivo concentration of the analyte.

Extraction: Efficient extraction of polar metabolites from the cellular matrix.

Internal Standardization: Addition of a stable isotope-labeled internal standard (e.g., U-¹³C-GlcNAc) at the earliest stage to ensure accurate quantification. acs.org

Derivatization: Automated online derivatization (e.g., oximation and silylation) to make the sugar amenable to gas chromatography. nih.gov

High-Resolution Separation and Detection: GC-MS/MS or GC-TOFMS analysis to separate the analyte from isomers and quantify it with high selectivity and sensitivity. nih.govacs.org

This type of comprehensive bioanalytical method allows for the accurate measurement of N-acetylhexosamines in the low micromolar to nanomolar concentration range, even in challenging biological matrices. acs.org

Interactions of 1-deoxy-n-acetylglucosamine with Cellular and Molecular Systems Excluding Clinical Human Applications

Impact on Microbial Metabolism and Biofilm Formation in Model Systems

1-Deoxy-N-acetylglucosamine (1-DGlcNAc) demonstrates notable effects on the metabolic processes and biofilm-forming capabilities of various microorganisms. Research has shown that this compound can act as a potent inhibitor of biofilm formation in certain bacterial strains. For instance, in E. coli, 6-deoxy-N-acetylglucosamine, a derivative of 1-DGlcNAc, has been shown to be a potent inhibitor of biofilm formation. biorxiv.orgbiorxiv.org This inhibition is achieved through the termination of poly-N-acetylglucosamine (PNAG) synthesis, a critical component of the extracellular matrix in many bacterial biofilms. biorxiv.orgbiorxiv.org The introduction of an unnatural N-acetylglucosamine (GlcNAc) salvage pathway in E. coli allows for the in situ production of UDP-6-deoxy-GlcNAc, which acts as a chain terminator during PNAG polymerization by the PgaCD glycosyltransferase complex. biorxiv.orgbiorxiv.org

The impact of 1-DGlcNAc is not uniform across all microbes. Studies on Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial blight, revealed that 1-DGlcNAc specifically suppresses its growth with a minimum inhibitory concentration (MIC) of 23.90 μg/mL. mdpi.comnih.govresearchgate.net However, it did not show similar activity against other pathogens like Xanthomonas campestris pv. campestris or Xanthomonas oryzae pv. oryzicola. mdpi.comnih.govresearchgate.net This specificity suggests a targeted interaction with unique metabolic or regulatory pathways within X. oryzae pv. oryzae.

In the context of mixed microbial communities, the presence of N-acetylglucosamine (GlcNAc), a related compound, released from Gram-positive bacteria can stimulate Pseudomonas aeruginosa to produce virulence factors. plos.org This highlights the complex role of GlcNAc and its derivatives in inter-species communication and competition within biofilms. For example, GlcNAc derived from Staphylococcus aureus peptidoglycan can induce P. aeruginosa to produce pyocyanin, a toxin that can inhibit the growth of S. aureus within a shared biofilm. nih.gov

The formation of biofilms is a critical survival strategy for many bacteria, providing resistance to host immune responses and antibiotics. biorxiv.org The ability of 1-DGlcNAc and its analogues to disrupt this process by interfering with the synthesis of essential matrix components like PNAG underscores its potential as a tool for studying and potentially controlling microbial communities. biorxiv.orgbiorxiv.orgresearchgate.net

Table 1: Impact of this compound and Related Compounds on Microbial Biofilm Formation

| Compound | Model Organism | Effect on Biofilm Formation | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-deoxy-N-acetylglucosamine | Escherichia coli | Potent inhibitor | Chain termination of Poly-N-acetylglucosamine (PNAG) synthesis | biorxiv.orgbiorxiv.org |

| This compound | Xanthomonas oryzae pv. oryzae | Growth suppression | Specific inhibition of cellular processes | mdpi.comnih.govresearchgate.net |

| N-acetylglucosamine | Pseudomonas aeruginosa | Stimulates virulence factor production in the presence of other bacteria | Inter-species signaling | plos.orgnih.gov |

| N-acetylglucosamine | Escherichia coli | Down-regulates Curli fibers | Inhibition of extracellular adhesion factor production | plos.org |

Effects on Cellular Growth and Differentiation in Cell Culture Systems

In non-microbial systems, the influence of N-acetylglucosamine (GlcNAc) and its derivatives on cellular processes is multifaceted, particularly concerning cell growth and differentiation. The modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic post-translational modification that plays a crucial role in regulating numerous cellular functions. physiology.orgwikipedia.orgphysiology.org This process, known as O-GlcNAcylation, is governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), which add and remove the O-GlcNAc moiety from serine and threonine residues of nuclear and cytoplasmic proteins, respectively. physiology.orgwikipedia.org

Studies in cell culture systems have demonstrated that modulating O-GlcNAc levels can significantly impact cellular differentiation pathways. For instance, in mouse C2C12 myoblasts, hyperglycemia-mediated increases in O-GlcNAcylation have been shown to suppress osteogenic differentiation induced by bone morphogenetic protein 2 (BMP2). nih.gov This suppression was associated with reduced expression of the key osteogenic transcription factor Runx2. nih.gov Conversely, treatment with an OGT inhibitor could alleviate this suppression. nih.gov

In the context of chondrogenic differentiation, increasing O-GlcNAcylation levels has been shown to stimulate this process. In the ATDC5 chondrogenic cell line, treatment with an OGA inhibitor, which leads to an accumulation of O-GlcNAcylated proteins, was sufficient to induce differentiation. nih.gov This suggests that O-GlcNAcylation is a key regulatory switch in the commitment of mesenchymal stem cells to the chondrocyte lineage.

Furthermore, in human promyelocytic HL-60 cells, neutrophilic differentiation induced by all-trans retinoic acid (ATRA) was associated with a significant decrease in cellular O-GlcNAc levels. mdpi.com This indicates that a reduction in O-GlcNAcylation may be a necessary step for the differentiation of these hematopoietic precursors. The expression of various galectins, a family of carbohydrate-binding proteins, was also altered during this process and could be modulated by inhibitors of O-GlcNAc cycling enzymes. mdpi.com

These findings highlight the critical role of the O-GlcNAc signaling pathway in controlling cell fate decisions in various cell culture models. The availability of glucose and the activity of the hexosamine biosynthetic pathway, which produces the substrate for OGT, are directly linked to the levels of O-GlcNAcylation, thus providing a mechanism for nutrient status to influence cellular growth and differentiation programs. frontiersin.orgresearchgate.net

Table 2: Effects of Modulating O-GlcNAcylation on Cellular Differentiation in vitro

| Cell Line | Treatment | Effect on O-GlcNAcylation | Outcome on Differentiation | Reference |

|---|---|---|---|---|

| Mouse C2C12 myoblasts | High glucose/glucosamine | Increase | Suppressed osteogenic differentiation | nih.gov |

| Mouse ATDC5 chondrogenic cells | OGA inhibitor (thiamet-G) | Increase | Induced chondrogenic differentiation | nih.gov |

| Human HL-60 promyelocytic cells | All-trans retinoic acid (ATRA) | Decrease | Induced neutrophilic differentiation | mdpi.com |

Modulatory Roles in Pathogen Virulence in in vitro or Animal Models (Mechanistic Studies)

This compound and its related compound N-acetylglucosamine (GlcNAc) play significant roles in modulating the virulence of various pathogens through diverse mechanisms. In the plant pathogen Xanthomonas oryzae pv. oryzae, 1-DGlcNAc specifically inhibits its growth, suggesting an interaction with unique virulence-associated pathways in this bacterium. mdpi.comnih.govresearchgate.net Further investigation revealed that 1-DGlcNAc treatment downregulates the transcriptional expression of genes crucial for virulence, such as rpfF (involved in diffusible signal factor production) and gumD (required for extracellular polysaccharide biosynthesis). mdpi.com

In a broader context, GlcNAc itself acts as a signaling molecule that can either enhance or suppress virulence factors in different bacteria. plos.org For example, in polymicrobial infections, GlcNAc released by Gram-positive bacteria can stimulate Pseudomonas aeruginosa to produce toxins and other virulence factors. plos.org Conversely, in E. coli, GlcNAc can down-regulate the production of type 1 fimbrial adhesins, which are important for urinary tract infections, and Curli fibers, which are involved in biofilm formation and adhesion. plos.org

The synthesis of poly-N-acetylglucosamine (PNAG), an important virulence factor and biofilm component in many bacteria, is a key target for modulation. In Staphylococcus aureus, the ica operon is responsible for PNAG synthesis, and deletion of this operon reduces the bacterium's ability to adhere to epithelial cells. plos.org This adhesion is a critical step in the pathogenesis of S. aureus infections. Animal models have shown that S. aureus strains capable of producing PNAG cause more significant abscess lesions and higher bacterial burdens in lung tissues compared to their PNAG-deficient counterparts. plos.org

The mechanism of 1-DGlcNAc's action appears to be highly specific, likely involving interactions with unique proteins within the target pathogen. In X. oryzae pv. oryzae, it is hypothesized that the spatial conformation of the 2-acetamido moiety of 1-DGlcNAc is crucial for its activity, suggesting a specific receptor-ligand interaction. mdpi.comnih.govresearchgate.net This specificity is highlighted by the fact that its diastereomer does not exhibit the same inhibitory activity. mdpi.comnih.govresearchgate.net

Table 3: Modulatory Effects of this compound and N-acetylglucosamine on Pathogen Virulence

| Compound | Pathogen | Model System | Effect on Virulence | Mechanism | Reference |

|---|---|---|---|---|---|

| This compound | Xanthomonas oryzae pv. oryzae | In vitro | Inhibition of growth and virulence gene expression | Downregulation of rpfF and gumD genes | mdpi.com |

| N-acetylglucosamine | Pseudomonas aeruginosa | In vitro (polymicrobial) | Stimulation of toxin and virulence factor production | Interspecies signaling | plos.org |

| N-acetylglucosamine | Escherichia coli | In vitro | Down-regulation of type 1 fimbriae and Curli fibers | Inhibition of adhesion factor production | plos.org |

| Poly-N-acetylglucosamine (PNAG) | Staphylococcus aureus | In vitro and mouse model | Promotes adhesion to epithelial cells and lung infection | Mediates bacterial adhesion and accumulation | plos.org |

Receptor-Ligand Interactions and Downstream Signaling Cascades (Non-Clinical)

The biological effects of this compound (1-DGlcNAc) are often initiated by its interaction with specific cellular receptors, triggering downstream signaling cascades. The specificity of 1-DGlcNAc's inhibitory action on Xanthomonas oryzae pv. oryzae strongly suggests a receptor-mediated mechanism. mdpi.comnih.govresearchgate.net The observation that its diastereomer is inactive points to the importance of the precise spatial arrangement of the 2-acetamido group for binding to a putative receptor. mdpi.comnih.govresearchgate.net Computational analysis has suggested that proteins involved in cell division could be potential targets for 1-DGlcNAc in this bacterium. mdpi.comnih.gov

In a broader sense, N-acetylglucosamine (GlcNAc) and its derivatives can influence signaling pathways through various mechanisms. One of the most significant is the post-translational modification of proteins with O-linked GlcNAc (O-GlcNAcylation). nih.gov This process is analogous to phosphorylation and can compete with it for the same or nearby serine/threonine residues on proteins, thereby modulating their activity, stability, and localization. wikipedia.orgnih.gov

The O-GlcNAc modification itself is regulated by the availability of UDP-GlcNAc, the sugar donor for the reaction, which is produced through the hexosamine biosynthetic pathway. frontiersin.org This links cellular nutrient status, particularly glucose levels, to the regulation of a vast number of signaling proteins. For example, in response to insulin, O-GlcNAc transferase (OGT) can be recruited to the plasma membrane, leading to the O-GlcNAcylation of components of the insulin signaling pathway. nih.gov

Furthermore, GlcNAc can influence cell surface receptor function. For instance, the attachment of GlcNAc to fucose residues on the extracellular domain of Notch family receptors can alter their specificity for different ligands, thereby modulating Notch signaling. nih.gov Additionally, increased GlcNAc levels can lead to more complex branching of N-linked glycans on cell surface proteins, which can affect the stability and signaling activity of receptors. nih.gov

While direct receptor binding studies for 1-DGlcNAc are still emerging, the existing evidence strongly supports a model where its interactions with specific protein targets initiate signaling events that lead to its observed biological effects.

Table 4: Examples of Receptor-Ligand Interactions and Signaling Involving N-acetylglucosamine and its Derivatives

| Ligand/Modification | Receptor/Target | Cellular System | Downstream Effect | Reference |

|---|---|---|---|---|

| This compound | Putative cell division proteins | Xanthomonas oryzae pv. oryzae | Inhibition of bacterial growth | mdpi.comnih.gov |

| O-GlcNAc modification | Insulin signaling pathway components | Adipocytes | Attenuation of insulin-mediated glucose uptake | wikipedia.org |

| O-GlcNAc modification | Transcription factors (e.g., NFκB, c-myc, p53) | Various eukaryotic cells | Regulation of gene expression | nih.gov |

| N-acetylglucosamine (on fucose) | Notch family receptors | Various eukaryotic cells | Altered ligand specificity and signaling | nih.gov |

Influence on Glycosylation Pathways in Model Organisms (e.g., O-GlcNAcylation)

This compound (1-DGlcNAc) and its related compounds can significantly influence glycosylation pathways, most notably the O-GlcNAcylation of proteins in eukaryotic organisms. O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. physiology.orgwikipedia.org This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). physiology.orgwikipedia.org

Analogues of GlcNAc can serve as tools to study and manipulate this pathway. For instance, 6-deoxy-GlcNAc can be metabolically converted into UDP-6-deoxy-GlcNAc, which then acts as a chain-terminating inhibitor of poly-N-acetylglucosamine (PNAG) synthesis in bacteria like E. coli. biorxiv.org This demonstrates how a modified monosaccharide can enter a glycosylation pathway and disrupt the formation of a polysaccharide.

In eukaryotic cells, the level of O-GlcNAcylation is intricately linked to cellular metabolism, as the substrate for OGT, UDP-GlcNAc, is synthesized through the hexosamine biosynthetic pathway (HBP), which utilizes glucose. frontiersin.org Thus, changes in glucose availability directly impact the O-GlcNAcylation status of numerous proteins, thereby acting as a nutrient-sensing mechanism. frontiersin.orgfrontiersin.org

The interplay between O-GlcNAcylation and another major post-translational modification, phosphorylation, is a critical aspect of its influence on signaling. O-GlcNAc and phosphate can compete for the same or adjacent serine/threonine sites on a protein, creating a complex regulatory network. nih.gov This "yin-yang" relationship allows for fine-tuning of protein activity in response to various cellular signals and nutrient conditions.

Dysregulation of O-GlcNAcylation has been implicated in a variety of pathological conditions, underscoring its importance in maintaining cellular homeostasis. physiology.orgphysiology.org For example, elevated O-GlcNAcylation due to hyperglycemia is thought to contribute to insulin resistance. wikipedia.org The ability of compounds like 1-DGlcNAc and its derivatives to potentially modulate these pathways offers a means to investigate the intricate roles of glycosylation in cellular function and disease models.

Table 5: Influence of N-acetylglucosamine Analogues on Glycosylation Pathways

| Compound/Condition | Pathway | Model Organism/System | Effect | Reference |

|---|---|---|---|---|

| 6-deoxy-N-acetylglucosamine | Poly-N-acetylglucosamine (PNAG) synthesis | Escherichia coli | Chain termination and inhibition of biofilm formation | biorxiv.org |

| High glucose/glucosamine | O-GlcNAcylation | Eukaryotic cells | Increased protein O-GlcNAcylation | frontiersin.org |

| OGA inhibitors (e.g., thiamet-G) | O-GlcNAcylation | Eukaryotic cells | Increased protein O-GlcNAcylation | nih.gov |

| OGT inhibitors | O-GlcNAcylation | Eukaryotic cells | Decreased protein O-GlcNAcylation | nih.gov |

Future Directions and Emerging Research Avenues for 1-deoxy-n-acetylglucosamine

Development of Advanced Chemical Probes for Mechanistic Elucidation

A significant hurdle in understanding the biological functions of 1-DGlcNAc is the absence of dedicated molecular tools to track its interactions in a complex cellular environment. Future research should prioritize the synthesis and application of advanced chemical probes. Drawing inspiration from the extensive toolbox developed for studying N-acetylglucosamine (GlcNAc) and its modifications like O-GlcNAcylation, analogous probes for 1-DGlcNAc can be created. rsc.org

Metabolic chemical reporters (MCRs), which are sugar analogues containing bio-orthogonal functional groups like azides or alkynes, have been instrumental in identifying glycosylated proteins. acs.orgpnas.org The development of azide- or alkyne-functionalized versions of 1-DGlcNAc would be a critical step forward. These probes could be introduced to living cells where, if metabolized or bound by target proteins, they would enable the visualization and identification of their binding partners through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgpnas.org This approach has been successfully used to tag and identify proteins modified with azido-analogues of GlcNAc and other sugars. pnas.orgwikipedia.org

Furthermore, chemoenzymatic probing represents another promising avenue. This strategy involves using a specific glycosyltransferase to attach a labeled sugar analog to its target. acs.org A key challenge will be to identify an enzyme that recognizes 1-DGlcNAc as a substrate, but if successful, this method could offer highly specific labeling of its direct molecular targets.

Table 1: Proposed Chemical Probes for 1-Deoxy-N-acetylglucosamine Research

| Probe Type | Example Structure | Potential Application | Relevant Precedent (for GlcNAc) |

|---|---|---|---|

| Metabolic Chemical Reporter | Azido-1-Deoxy-N-acetylglucosamine | Cellular uptake and identification of binding partners via click chemistry. | N-azidoacetylglucosamine (GlcNAz) pnas.org |

| Fluorescent Probe | This compound-NBD | Direct visualization of cellular localization and binding via fluorescence microscopy. | NBD-linked UDP-GlcNAc analogues whiterose.ac.uk |

| Affinity-Based Probe | Biotinylated-1-Deoxy-N-acetylglucosamine | Pulldown and identification of binding proteins from cell lysates. | Biotinylated O-GlcNAc probes wikipedia.org |

High-Throughput Screening Approaches for Modulators of this compound Pathways

To explore the therapeutic potential of 1-DGlcNAc and to further understand its mechanism, high-throughput screening (HTS) for molecules that modulate its activity is essential. HTS campaigns have been successfully employed to identify inhibitors of enzymes involved in related pathways, such as O-GlcNAc transferase (OGT) and UDP-N-acetylglucosamine pyrophosphorylase (GlmU). whiterose.ac.ukresearchgate.netresearchgate.net

Given the known antibacterial activity of 1-DGlcNAc against Xanthomonas oryzae, a primary HTS strategy would involve screening small molecule libraries for compounds that either enhance (synergize with) or block (antagonize) this effect. researchgate.net Such screens could identify new antibacterial leads or tool compounds to probe the compound's mechanism.

A more sophisticated approach would be the development of a cell-based fluorescent reporter system. Similar to reporters designed to monitor cellular O-GlcNAcylation levels, a system could be engineered in a sensitive organism like X. oryzae that reports on a downstream biological event triggered by 1-DGlcNAc. nih.gov This would provide a robust platform for HTS to discover modulators of the 1-DGlcNAc-activated pathway.

Integration with Omics Technologies (e.g., Glycomics, Metabolomics) for Systems-Level Understanding

To obtain a holistic view of the cellular response to 1-DGlcNAc, its integration with various "omics" technologies is a crucial future direction. These technologies can provide an unbiased, system-wide snapshot of molecular changes, revealing pathways and processes affected by the compound.

Glycomics: This involves the comprehensive analysis of the entire set of glycans (the glycome) in an organism. Since 1-DGlcNAc is an amino sugar derivative, it may interfere with glycan biosynthesis or degradation. Glycomic profiling of cells treated with 1-DGlcNAc, using techniques like mass spectrometry, could reveal alterations in key cellular structures like peptidoglycan or other cell-surface glycoconjugates. researchgate.netbiorxiv.org

Metabolomics: This is the study of the complete set of small-molecule metabolites within a biological system. researchgate.net Applying metabolomics to cells exposed to 1-DGlcNAc can help identify which metabolic pathways are perturbed. researchgate.net Furthermore, using isotopically labeled 1-DGlcNAc (e.g., with ¹³C or ¹⁵N) would allow researchers to trace its metabolic fate, determining if it is incorporated into other molecules, catabolized, or remains as a stable inhibitor.

Proteomics & Transcriptomics: These technologies can identify changes in protein and gene expression levels, respectively. A study on X. oryzae treated with 1-DGlcNAc has already identified 84 unique proteins that may be involved in its mechanism of action. researchgate.net A deeper, quantitative proteomic and transcriptomic analysis would provide a comprehensive map of the cellular response, highlighting the specific pathways, such as cell wall biosynthesis or stress responses, that are impacted.

Table 2: Application of Omics Technologies to this compound Research

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Glycomics | Does 1-DGlcNAc alter the cellular glycan profile? | Identification of specific glycosylation pathways (e.g., peptidoglycan, O-glycans) disrupted by the compound. biorxiv.org |

| Metabolomics | What is the metabolic fate and impact of 1-DGlcNAc? | Elucidation of metabolic pathways inhibited or activated by 1-DGlcNAc; tracking of its conversion into other metabolites. researchgate.net |

| Proteomics | Which proteins are differentially expressed or modified upon treatment? | Identification of direct targets and downstream protein effectors, confirming mechanistic hypotheses. researchgate.net |

| Transcriptomics | How does 1-DGlcNAc affect gene expression? | Revealing the genetic and regulatory networks that respond to the compound's presence. biorxiv.org |

Computational Modeling and Structural Biology of this compound Interactions

Understanding the interaction between 1-DGlcNAc and its molecular target(s) at an atomic level is fundamental to explaining its bioactivity and specificity. A combination of structural biology and computational modeling is the most powerful approach to achieve this.

Structural biology techniques, primarily X-ray crystallography and cryogenic electron microscopy (cryo-EM), should be employed to solve the three-dimensional structure of 1-DGlcNAc bound to its target protein(s). The 84 proteins identified as potential targets in X. oryzae are excellent candidates for these studies. researchgate.net Such structures would provide definitive evidence of the binding mode and the key amino acid residues involved, as has been demonstrated for numerous other carbohydrate-binding proteins and enzymes. biorxiv.org

In parallel, computational modeling can provide dynamic insights and predictive power.

Molecular Docking: This technique can be used to predict the binding pose of 1-DGlcNAc within the active or binding site of a target protein. Docking studies could be used to computationally screen the 84 candidate proteins to prioritize them for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations, using established force fields like GLYCAM, can model the behavior of the 1-DGlcNAc-protein complex over time, assessing the stability of the interaction and the conformational changes that may occur upon binding. uga.edu

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model enzymatic reactions or transition states with high accuracy, which would be invaluable if the target of 1-DGlcNAc is an enzyme. nih.gov A key goal would be to use these computational tools to explain the observed stereospecificity, comparing the binding of the active 1-DGlcNAc with its inactive diastereomer. researchgate.net

Identification of Unexplored Biological Roles and Novel Metabolic Pathways

The current knowledge of 1-DGlcNAc's biological activity is confined to its effect on a single bacterial species. researchgate.net A significant area for future research is to broaden the scope of investigation to uncover new biological roles. This involves screening 1-DGlcNAc for activity against a diverse panel of microorganisms, including other bacteria (both Gram-positive and Gram-negative), fungi, and viruses. Additionally, its effects should be tested in eukaryotic cell models to explore potential roles in processes like inflammation, cell signaling, or cancer, areas where its parent compound GlcNAc is known to be involved. mdpi.comwikipedia.org

The metabolic fate of 1-DGlcNAc is completely unknown. While the metabolic pathways of GlcNAc are well-established, including the hexosamine biosynthetic and salvage pathways, it is unclear if 1-DGlcNAc can enter these routes. oup.commdpi.com The absence of the 1-hydroxyl group may render it a metabolic dead-end, potentially acting as a competitive inhibitor of enzymes that recognize GlcNAc or its phosphorylated derivatives. Isotope tracing studies, using labeled 1-DGlcNAc, will be essential to follow its path in the cell. The recent discovery of entirely new pathways in aminosugar metabolism highlights that our understanding is still evolving, and it is plausible that 1-DGlcNAc is part of a novel, yet-to-be-discovered metabolic or signaling cascade. biorxiv.org

Concluding Remarks on the Academic Significance of 1-deoxy-n-acetylglucosamine Research

Synthesis of Key Academic Findings and Contributions to Glycobiology

Research into 1-DGlcNAc has provided substantial contributions to glycobiology, primarily through its use as a molecular probe and inhibitor to study carbohydrate-involved processes.

Probing Glycosylation and Carbohydrate Metabolism: N-acetylglucosamine is a fundamental component of numerous vital structures, including bacterial peptidoglycan, fungal chitin, and various glycoconjugates in eukaryotes. mdpi.comnih.govmdpi.com Analogs like 1-DGlcNAc are instrumental in studying the enzymes and pathways that synthesize and modify these structures. For instance, while not a direct inhibitor in all known pathways, its structural similarity allows it to be used in competitive binding studies to understand the substrate specificity of enzymes involved in the hexosamine biosynthesis pathway. scholaris.ca This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide required for the synthesis of many essential glycans. wikipedia.org

Inhibition of Specific Enzymes: 1-DGlcNAc and its derivatives have been explored as potential inhibitors of enzymes that process GlcNAc or its analogs. For example, research has shown that 1-DGlcNAc can specifically suppress the growth of certain plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae. mdpi.comresearchgate.net This specificity suggests that it may interact with unique protein targets within this organism, potentially enzymes involved in cell wall synthesis or other vital metabolic pathways. researchgate.net The study of such specific inhibitions helps to map the functional landscape of carbohydrate-modifying enzymes.

Understanding Glycoconjugate Function: The modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a crucial post-translational modification that regulates a vast array of cellular processes, including signal transduction and gene expression. ahajournals.orgnih.gov While 1-DGlcNAc itself is not incorporated into O-GlcNAc structures, its study contributes to the broader understanding of the enzymes that manage GlcNAc metabolism, such as O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.gov By understanding the substrate requirements of these enzymes, researchers can design more specific inhibitors and probes.

A summary of key findings related to the use of GlcNAc analogs in research is presented below.

| Research Area | Key Contribution of GlcNAc Analogs | Example Compound(s) | Relevant Pathway/Enzyme |

| Bacterial Cell Wall Synthesis | Inhibition of early steps in peptidoglycan biosynthesis. | Fosfomycin (an analog of phosphoenolpyruvate) | MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) ebi.ac.ukfrontiersin.org |

| N-Glycosylation | Blocking the initial step of N-linked glycan synthesis. | Tunicamycin | GlcNAc phosphotransferase (GPT) nih.gov |

| O-GlcNAc Cycling | Inhibition of enzymes that add or remove O-GlcNAc modifications. | PUGNAc, Thiamet-G | O-GlcNAcase (OGA) ahajournals.orgnih.gov |

| Metabolic Labeling | Probing the incorporation of sugars into glycans. | N-azidoacetylglucosamine (GlcNAz) | Hexosamine biosynthesis pathway scholaris.ca |

| Specific Antimicrobial Activity | Selective inhibition of pathogenic bacteria. | 1-Deoxy-N-acetylglucosamine (1-DGlcNAc) | Putative unique protein targets in X. oryzae pv. oryzae mdpi.comresearchgate.net |

Persistent Research Questions and Methodological Challenges

Despite the progress made, several research questions and challenges regarding 1-DGlcNAc remain.

Elucidation of a Precise Mechanism of Action: A primary unresolved issue is the exact molecular mechanism behind the specific antibacterial activity of 1-DGlcNAc against Xanthomonas oryzae pv. oryzae. mdpi.comresearchgate.net While studies have suggested that it does not cause significant structural changes to the bacterial cells, the specific protein target(s) and the pathway(s) it disrupts are yet to be definitively identified. mdpi.com Research suggests that unique proteins present in this bacterium might be the key, but further proteomic and genetic studies are required. researchgate.net

Methodological Hurdles in Synthesis and Application: The chemical synthesis of 1-DGlcNAc and its derivatives can be challenging, requiring multi-step procedures that can affect yield and cost. researchgate.net Furthermore, the application of such compounds in complex biological systems requires careful consideration of their stability, uptake by cells, and potential off-target effects. Distinguishing the effects of stereoisomers is also crucial, as demonstrated by the inactivity of its diastereomer, 2-acetamido-1,5-anhydro-2-deoxy-d-mannitol, against the same bacterium. mdpi.com

Quantification in Biological Samples: Accurately quantifying N-acetylated hexosamines like GlcNAc and its derivatives in biological samples is analytically demanding due to the presence of stereoisomers with identical mass and similar chemical properties. acs.orgnih.gov Developing robust and sensitive analytical methods, such as advanced mass spectrometry techniques, is essential for studying the metabolism and effects of 1-DGlcNAc in a cellular context. nih.gov

Broader Implications for Fundamental Biochemical and Microbial Sciences

The research on 1-DGlcNAc has broader implications that extend beyond its immediate applications.

Informing Drug Discovery and Design: The specific inhibitory action of 1-DGlcNAc highlights the potential of using modified monosaccharides as scaffolds for developing novel antimicrobial agents. mdpi.comresearchgate.net By understanding how the subtle structural change—the removal of a single hydroxyl group—confers specific biological activity, researchers can apply this knowledge to the rational design of new enzyme inhibitors. This is particularly relevant in the context of rising antibiotic resistance, where new targets and inhibitor classes are urgently needed. The bacterial peptidoglycan biosynthesis pathway, for instance, remains a prime target for new antibiotics. ebi.ac.ukfrontiersin.orgwikipedia.org

Advancing Understanding of Enzyme Specificity: The study of how enzymes differentiate between closely related substrates like GlcNAc and 1-DGlcNAc provides fundamental insights into the principles of molecular recognition and enzyme catalysis. nih.gov This knowledge is crucial for enzymology and for the engineering of enzymes with novel specificities for biotechnological applications.

Exploring Microbial Diversity and Metabolism: The discovery that a deep-sea bacterium, Virgibacillus dokdonensis, produces 1-DGlcNAc underscores the vast and largely untapped reservoir of bioactive compounds in unique ecological niches. mdpi.comresearchgate.net It encourages further exploration of microbial secondary metabolites, which could lead to the discovery of new chemical entities with valuable biological activities. The specific interaction between 1-DGlcNAc and a particular plant pathogen also points to the complex chemical warfare that occurs in microbial communities.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-Deoxy-N-acetylglucosamine and its derivatives?

this compound is synthesized via stereoselective routes involving protecting-group chemistry. For example, 2-amino-2-deoxysugars (a related class) are synthesized using trifluoroacetyl (TFA), phthaloyl (Phth), or tetrachlorophthaloyl (TCP) protections on the amine group to direct regioselective glycosylation . Reductive alkylation of per-O-acetylated precursors can introduce alkyl chains (e.g., methyl, ethyl) to the amino group, followed by deprotection to yield functionalized derivatives . Solid-phase synthesis and enzymatic methods are also emerging for scalable production .

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

- NMR spectroscopy : To confirm anomeric configuration (α/β) and substitution patterns, particularly for derivatives like 3,4,6-tri-O-acetylated intermediates .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis of acetylated or phosphorylated derivatives (e.g., N-acetylglucosamine 1-phosphate) .

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives, such as glycosylation products with diosgenin .

Advanced Research Questions

Q. How does this compound participate in bacterial cell wall biosynthesis and antimicrobial activity?

this compound is a structural analog of N-acetylglucosamine (GlcNAc), a key component of bacterial peptidoglycan. Studies on marine Virgibacillus dokdonensis show that 1-deoxy derivatives disrupt cell wall integrity in competing microbes, likely by inhibiting enzymes like lysozyme or transglycosylases . Methodologically, activity is validated via minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains, coupled with TEM imaging to visualize cell wall defects .

Q. What enzymatic assays are used to study this compound metabolism in mycothiol biosynthesis?

The enzyme MshB, a zinc-dependent deacetylase in Mycobacterium tuberculosis, catalyzes the deacetylation of N-acetyl-1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside. To study analogs like this compound:

- Kinetic assays : Measure substrate turnover using HPLC or spectrophotometric detection of released acetate .

- Site-directed mutagenesis : Residues like Arg68 and Asp95 in MshB are critical for GlcNAc binding; their mutation reduces catalytic efficiency by >90% .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity changes in mutant enzymes .

Q. How do structural modifications (e.g., N-acetylation patterns) influence the biological activity of this compound oligomers?

Oligomers with alternating N-acetylation (e.g., β-(1→6)-linked nonaglucosamines) are synthesized via stepwise glycosylation. Biological activity is assessed by:

- Glycosidase inhibition assays : Testing inhibition of enzymes like O-GlcNAc transferase (OGT), which modifies nuclear proteins .

- Cell-based models : Evaluating immune modulation (e.g., NF-κB activation) or cytotoxicity in cancer lines .

- Molecular docking : Predicting interactions with targets like TLR4 or chitinase-like proteins .

Q. What analytical challenges arise in distinguishing this compound anomers, and how are they resolved?

The α- and β-anomers of this compound exhibit distinct enzymatic specificities. Methods include:

- Enzymatic assays : N-acetylhexosamine 1-dehydrogenase selectively oxidizes the α-anomer, detected via NADH formation at 340 nm .

- Chromatography : HILIC or polar-phase HPLC separates anomers based on hydroxyl group accessibility .

- Dynamic NMR : Observing anomeric proton coupling constants (e.g., ) in DO .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.